molecular formula C8H15NO2 B054331 2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI) CAS No. 114744-99-9

2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)

Cat. No.: B054331
CAS No.: 114744-99-9
M. Wt: 157.21 g/mol
InChI Key: YLSLYJVXEFAHBV-RQJHMYQMSA-N
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Description

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by its unique stereochemistry, with the (4S,5R) configuration indicating the spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method uses 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one apart from similar compounds is its specific stereochemistry and the presence of ethyl and isopropyl groups

Properties

IUPAC Name

(4S,5R)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSLYJVXEFAHBV-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](NC(=O)O1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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